molecular formula C11H18ClNO B3059813 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride CAS No. 1269054-83-2

3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride

Cat. No. B3059813
CAS RN: 1269054-83-2
M. Wt: 215.72
InChI Key: LRKPBEOIPVXIOR-UHFFFAOYSA-N
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Description

“3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride” is a chemical compound with the molecular formula C11H18ClNO . It is also known as MPBH and is used in scientific experiments.


Molecular Structure Analysis

The molecular structure of “3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride” consists of 11 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The average mass is 179.259 Da and the monoisotopic mass is 179.131012 Da .


Physical And Chemical Properties Analysis

The physical form of “3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride” is solid . It has a molecular weight of 215.72 .

Scientific Research Applications

Role in Aquatic Environments

Parabens, structurally related to 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride through the benzyl group, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to the continuous introduction into the environment from consumer products. Their presence and transformations in aquatic environments raise concerns about their potential as weak endocrine disrupters, although the health impacts are still debated. Further studies on their stability, persistence, and toxicity are deemed necessary to fully understand their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Cancer Therapy Potential

The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) showcases the therapeutic potential of compounds structurally related to 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride. FTY720, an immunosuppressant, has demonstrated antitumor efficacy in several cancer models through S1PR-independent mechanisms. This suggests that compounds like 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride could have potential applications in cancer therapy, subject to further research on their specific mechanisms and effects (Zhang, Wang, Ji, Cong, Zhu, & Zhou, 2013).

Flavor Compound Production

Compounds like 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride may find applications in the production of flavor compounds due to their potential to undergo metabolic conversions. Branched aldehydes, important flavor compounds in many food products, are produced and degraded from amino acids through complex metabolic pathways. Understanding the generation pathways of these compounds is crucial for controlling the formation of desired aldehyde levels in food products, suggesting a potential research avenue for related compounds (Smit, Engels, & Smit, 2009).

Environmental Degradation and Toxicity

The study of the degradation and toxicity of environmental contaminants provides insights into the potential environmental impact and safety of chemical compounds like 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride. Advanced oxidation processes (AOPs) have been employed to treat contaminants, leading to the generation of various by-products. Understanding these degradation pathways and the biotoxicity of the by-products is essential for assessing the environmental impact and safety of related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methylbenzyl alcohol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride” with care, using protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-[(4-methylphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-10-3-5-11(6-4-10)9-12-7-2-8-13;/h3-6,12-13H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKPBEOIPVXIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride

CAS RN

1269054-83-2
Record name 1-Propanol, 3-[[(4-methylphenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269054-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.